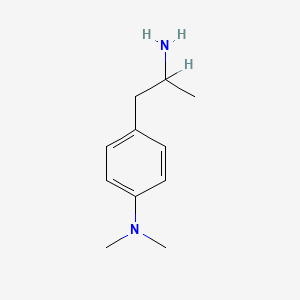

4-(2-aminopropyl)-N,N-dimethylaniline

説明

Contextualization of the Compound within Aromatic Amine Chemistry

4-(2-aminopropyl)-N,N-dimethylaniline belongs to the broad class of aromatic amines, a cornerstone of modern organic chemistry. researchgate.net The presence of both a primary aminopropyl group and a tertiary N,N-dimethylamino group on the aniline (B41778) core imparts a unique combination of chemical properties. The N,N-dimethylamino group significantly influences the electronic properties of the benzene (B151609) ring, making it more electron-rich and activating it towards electrophilic substitution. This is a well-established principle in aromatic chemistry, where the dimethylamino group is a strong activating group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Average Mass | 178.279 Da |

| Monoisotopic Mass | 178.147000 Da |

| IUPAC Name | This compound |

This data is compiled from chemical databases. chemspider.comwikidata.org

Historical Trajectories and Milestones in Research on this compound Analogs

The historical development of research on analogs of this compound is rich and varied, with significant milestones in the fields of dye chemistry, pharmaceuticals, and polymer science.

The parent molecule, aniline, was first isolated in 1826 and became the foundation of the synthetic dye industry in the mid-19th century. wikipedia.org The introduction of alkyl groups on the nitrogen atom, as seen in N,N-dimethylaniline, was a crucial step in the development of a wide range of dyes with varied colors and properties. mcgill.ca N,N-dimethylaniline itself serves as an intermediate in the synthesis of various dyes and as a polymerization accelerator. actylis.comchemicalbook.com

In the realm of medicinal chemistry, the broader class of phenethylamines has been the subject of intense research for over a century. The structural motif of a benzene ring connected to an amino group by a two-carbon chain is a key pharmacophore for a vast number of biologically active compounds. Research into substituted phenethylamines has led to the development of pharmaceuticals for a wide range of therapeutic applications.

The aminopropyl aniline moiety has also been explored in various contexts. For instance, 4-(3-aminopropyl)aniline (B1603533) is recognized as an organic building block in materials science. bldpharm.com The study of such bifunctional monomers has been important in the development of novel polymers and covalent organic frameworks.

Contemporary Research Paradigms and Emerging Areas for this compound

In contemporary chemical research, molecules like this compound are valued as versatile molecular scaffolds. biosynth.com While specific applications of this exact compound are not widely reported, its structural features suggest potential in several cutting-edge areas.

Medicinal Chemistry: The substituted phenethylamine (B48288) core of this compound makes it an attractive starting point for the synthesis of novel bioactive compounds. The ability to modify both the primary amine and the aromatic ring allows for the creation of libraries of compounds for screening against various biological targets. For example, a related compound, N,N-dimethylaniline-heliamine, a synthetic tetrahydroisoquinoline derivative, has shown promising antiarrhythmic activity. mdpi.com

Materials Science and Polymer Chemistry: The bifunctional nature of this compound lends itself to applications in polymer synthesis. The primary amine can be used for incorporation into polymer backbones through polycondensation or for grafting onto existing polymers. The tertiary aniline group can act as a catalytic site or a point for further functionalization. Research into aniline derivatives continues to be a vibrant area in the development of new materials with tailored electronic and physical properties. researchgate.net For instance, new aromatic diamine monomers are being synthesized from the oxidative coupling of anilines with substituted anilines like 4-amino-N,N-dimethylaniline. researchgate.net

Organic Synthesis: As a chemical intermediate, this compound can be used in the synthesis of more complex molecules. The distinct reactivity of the two nitrogen atoms allows for selective transformations, making it a useful tool for organic chemists. The synthesis of various N,N-dimethylaniline derivatives, often through condensation reactions followed by reduction, is a common strategy in the preparation of novel organic compounds. mdpi.comsemanticscholar.org

Structure

3D Structure

特性

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZBJXQDQJZOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388817 | |

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57580-63-9 | |

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 4 2 Aminopropyl N,n Dimethylaniline

Preparative Strategies for the Aminopropyl Side Chain

A primary approach to the synthesis of 4-(2-aminopropyl)-N,N-dimethylaniline focuses on the introduction and modification of the three-carbon side chain at the para-position of the N,N-dimethylaniline ring.

Alkylation Reactions of Aniline (B41778) Derivatives

Direct alkylation of N,N-dimethylaniline with a suitable 2-aminopropylating agent presents a straightforward, albeit challenging, route. Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on aromatic rings, can be conceptually applied. researchgate.netnih.gov However, the reaction of amines with the Lewis acid catalysts typically required for Friedel-Crafts reactions can lead to complex formation and deactivation of the catalyst. nih.gov

A more viable alkylation strategy involves the reaction of N,N-dimethylaniline with a precursor to the aminopropyl group, such as a nitroalkene. For instance, the reaction with 2-nitropropene (B1617139) in the presence of a catalyst could yield 4-(2-nitropropyl)-N,N-dimethylaniline, which can then be reduced to the desired amine.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Final Product |

| N,N-dimethylaniline | 2-nitropropene | Lewis Acid | 4-(2-nitropropyl)-N,N-dimethylaniline | This compound |

| N,N-dimethylaniline | Propylene oxide | Lewis Acid, then amination | 4-(2-hydroxypropyl)-N,N-dimethylaniline | This compound |

Reductive Amination Protocols

Reductive amination stands as one of the most significant and widely employed methods for the synthesis of amines, including this compound. mdpi.com This approach typically involves the reaction of a ketone precursor, 4-(N,N-dimethylamino)phenylacetone, with an amine source, followed by reduction of the intermediate imine.

The Leuckart reaction is a specific and historically important example of reductive amination. wikipedia.org In this one-pot reaction, 4-(N,N-dimethylamino)phenylacetone is heated with ammonium (B1175870) formate (B1220265) or formamide, which serves as both the nitrogen donor and the reducing agent. wikipedia.orgmdma.ch The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. nih.gov

| Ketone Precursor | Amine Source/Reducing Agent | Key Intermediate | Final Product |

| 4-(N,N-dimethylamino)phenylacetone | Ammonium formate / Formic acid | N-formyl-4-(2-aminopropyl)-N,N-dimethylaniline | This compound |

| 4-(N,N-dimethylamino)phenylacetone | Ammonia (B1221849) and a reducing agent (e.g., NaBH₃CN) | Imine | This compound |

Modern variations of reductive amination may employ other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), in the presence of ammonia or an ammonium salt. mdma.chkoreascience.kr These methods often offer milder reaction conditions and higher yields compared to the classical Leuckart reaction.

Direct Amine Synthesis Approaches

Direct methods for the introduction of an amino group are less common for this specific target molecule but are a field of ongoing research in organic synthesis. Conceptually, this could involve the conversion of a precursor with a suitable leaving group at the 2-position of the propyl chain, already attached to the 4-position of N,N-dimethylaniline, into the corresponding amine. For example, the reaction of 4-(2-bromopropyl)-N,N-dimethylaniline with ammonia or a protected amine equivalent could provide the target compound.

Functionalization of the Dimethylaniline Core

An alternative synthetic strategy involves starting with an aniline derivative that already contains the aminopropyl side chain (or a precursor) and then performing the N,N-dimethylation.

Alkylation Techniques for N,N-Dimethylaniline Formation

The formation of the N,N-dimethylamino group can be achieved through the alkylation of a primary or secondary aniline. psu.edu For instance, starting with 4-(2-aminopropyl)aniline, a two-step methylation can be performed. The Eschweiler-Clarke reaction is a classic method for the methylation of amines using formic acid and formaldehyde. This reaction proceeds via the formation of an iminium ion, which is then reduced by formate.

Alternatively, direct alkylation with methylating agents such as methyl iodide or dimethyl sulfate (B86663) can be employed. prepchem.comgoogle.com Care must be taken to control the reaction conditions to favor the formation of the tertiary amine and avoid the formation of a quaternary ammonium salt. psu.edu

| Starting Material | Methylating Agent | Reaction Type | Product |

| 4-(2-aminopropyl)aniline | Formaldehyde / Formic Acid | Eschweiler-Clarke Reaction | This compound |

| 4-(2-aminopropyl)aniline | Methyl Iodide | Nucleophilic Substitution | This compound |

| 4-(2-aminopropyl)-N-methylaniline | Methyl Iodide | Nucleophilic Substitution | This compound |

A one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) has also been reported, which involves the in-situ generation of aniline followed by N-methylation. rsc.org A similar strategy could be envisioned starting from 4-(2-nitropropyl)nitrobenzene.

Electrophilic Substitution on the Aromatic Ring

The N,N-dimethylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This high reactivity can be exploited to introduce the aminopropyl side chain or its precursor onto the N,N-dimethylaniline ring.

A common approach is the Friedel-Crafts acylation of N,N-dimethylaniline with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comquora.com This reaction would yield 4-propionyl-N,N-dimethylaniline. The resulting ketone can then be converted to the target amine through a sequence of reactions, such as reductive amination as described in section 2.1.2.

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate |

| N,N-dimethylaniline | Propionyl chloride | Friedel-Crafts Acylation | 4-propionyl-N,N-dimethylaniline |

| N,N-dimethylaniline | Nitroethane and Formaldehyde | Henry Reaction | 4-(2-nitropropyl)-N,N-dimethylaniline |

Another electrophilic substitution-based approach is the nitrosation of N,N-dimethylaniline to form 4-nitroso-N,N-dimethylaniline. researchgate.netdu.ac.in The nitroso group can then be further manipulated. For example, it can be reduced to an amino group, which could then be part of a more complex synthesis to build the side chain. Cathodic reduction of 4-nitroso-N,N-dimethylaniline to 4-amino-N,N-dimethylaniline has been studied. researchgate.net

Chiral Synthesis and Stereoselective Preparation of this compound Isomers

The preparation of specific stereoisomers of this compound is crucial for applications where chirality influences biological activity or material properties. This is achieved through two primary strategies: asymmetric synthesis to directly form the desired enantiomer, or the resolution of a racemic mixture.

Enantioselective catalysis offers a direct route to chiral amines by incorporating a nitrogen-containing group into a precursor molecule with a high degree of stereocontrol. nih.gov While specific literature on the enantioselective amination to form this compound is not prevalent, general principles of asymmetric amination can be applied.

One prominent strategy is the catalytic enantioselective hydroamination of olefins. osaka-u.ac.jp This involves the addition of an N-H bond across a carbon-carbon double bond. For a precursor like 4-(prop-1-en-2-yl)-N,N-dimethylaniline, a catalyst system, typically a transition metal complex with a chiral ligand, would be employed. Copper-catalyzed systems, for example, have been successfully used for the hydroamination of vinylarenes, providing access to chiral α-arylethylamines. nih.gov The catalyst, such as a copper complex with a chiral phosphine (B1218219) ligand like DTBM-SEGPHOS, activates the olefin and directs the incoming amine from a specific face, thereby establishing the stereocenter. nih.gov

Another approach is the catalytic enantioselective allylic amination of unactivated terminal olefins, which can convert hydrocarbons into chiral amines with high enantiomeric excess. nih.gov This method utilizes a chiral palladium catalyst to control a nih.govnih.gov-rearrangement, effectively creating a chiral C-N bond. nih.gov The mechanism involves the catalyst acting as a chiral Lewis acid to activate an intermediate, guiding the subsequent nitrogen transfer to achieve high enantioselectivity. nih.gov

Key components in these reactions include the choice of the metal catalyst, the design of the chiral ligand, and the nature of the aminating agent (e.g., O-benzoylhydroxylamines). nih.gov The reaction conditions, such as solvent and temperature, are also optimized to maximize both yield and enantiomeric excess (ee).

Table 1: Examples of Catalytic Systems for Enantioselective Amination This table presents generalized systems applicable to the synthesis of chiral amines.

| Catalyst System | Ligand Type | Amine Source | Applicable Reaction | Ref. |

| Copper Hydride (CuH) | Chiral Phosphine (e.g., DTBM-SEGPHOS) | O-benzoylhydroxylamines | Hydroamination of vinylarenes | nih.gov |

| Palladium(II) | Chiral Bisoxazoline | Benzenesulfonyl sulfurdiimide | Allylic Amination of terminal olefins | nih.gov |

| Cobalt(II) | Chiral N,N,N-tridentate (e.g., IPAQ) | Diazo compounds | Hydroamination of aliphatic alkenes | osaka-u.ac.jp |

Resolution Techniques for Chiral Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. wikipedia.orgdrpress.org This is a common and industrially favored approach for obtaining enantiomerically pure compounds. nih.gov

Crystallization of Diastereomeric Salts: This is the most common method for resolving chiral amines. wikipedia.org It involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or (S)-mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one of the salts can be selectively crystallized from a suitable solvent. mdpi.com The crystallized salt is then separated by filtration, and the desired enantiomer of the amine is recovered by removing the chiral resolving agent, often through treatment with a base. wikipedia.org

Chiral Column Chromatography: This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). nih.govmdpi.com A solution of the racemic mixture is passed through a chromatography column packed with the CSP. One enantiomer interacts more strongly with the stationary phase and thus moves more slowly through the column, allowing for the separation and collection of the individual enantiomers. nih.gov High-performance liquid chromatography (HPLC) is a powerful application of this technique for both analytical and preparative-scale separations. nih.gov

Kinetic Resolution: This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For instance, in a nonenzymatic kinetic resolution, a chiral catalyst might selectively catalyze the N-alkylation of one enantiomer at a much faster rate than the other. organic-chemistry.org This leaves the unreacted starting material enriched in the slower-reacting enantiomer. The challenge lies in achieving a high separation factor (k_fast/k_slow) to ensure good yield and high enantiomeric purity.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Common Reagents/Materials | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Chiral acids (e.g., tartaric acid, mandelic acid). wikipedia.org | Cost-effective, scalable, widely used in industry. nih.gov | Laborious, depends on finding a suitable resolving agent and crystallization conditions, discards at least 50% of the material without a racemization step. wikipedia.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase (CSP). nih.gov | CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov | High purity achievable, applicable to a wide range of compounds. mdpi.com | Can be expensive for large-scale production, requires significant solvent usage. nih.gov |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral agent. organic-chemistry.org | Chiral catalysts (e.g., VAPOL-derived phosphoric acid). organic-chemistry.org | Can provide access to both the product and unreacted enantiomer. | Maximum theoretical yield for the desired product is 50%. |

Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production requires methodologies that are safe, efficient, scalable, and cost-effective. For this compound, this involves optimizing reaction conditions and employing advanced reactor technologies.

Continuous flow chemistry is increasingly being adopted for industrial chemical production due to its significant advantages over traditional batch processing. amt.uk In a continuous flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. organic-chemistry.org This technology offers enhanced control over reaction parameters, leading to improved safety, consistency, and yield. mdpi.com

The implementation of continuous flow for the synthesis of this compound or its precursors offers several benefits:

Enhanced Safety: Many synthetic steps, such as reductions or reactions involving hazardous reagents, can be performed more safely in flow reactors. mit.edu The small reactor volume at any given time minimizes the risk associated with potential thermal runaways or hazardous intermediates. mit.edu

Improved Heat Transfer: Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, allowing for rapid and efficient heating or cooling. mit.edu This precise temperature control is critical for optimizing reaction rates and minimizing the formation of byproducts.

Scalability: Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. organic-chemistry.org

A packed-bed microreactor, for instance, could be used with a solid-supported catalyst for a key synthetic step, allowing for continuous operation over extended periods while maintaining high catalyst activity. organic-chemistry.org

Optimizing a synthetic route for large-scale production involves a multi-faceted approach aimed at maximizing efficiency and minimizing cost. mdpi.com Key areas of focus include reaction conditions, reagent selection, and process control.

Reaction Parameter Optimization: A critical aspect of scaling up is the fine-tuning of reaction parameters. For example, in radical reactions, controlling the initiation temperature can be crucial for selectivity. lookchem.com A systematic lowering of the reaction temperature, enabled by a tailored initiator system (e.g., benzoyl peroxide and N,N-dimethylaniline), can significantly improve the ratio of desired linear product to undesired branched product, potentially eliminating the need for complex purification steps like fractional distillation. lookchem.com

Reagent and Catalyst Selection: The choice of reagents and catalysts is vital for both economic and practical reasons. On a large scale, expensive reagents are avoided where possible. For instance, developing a two-component initiator system can be a cost-effective alternative to more expensive, specialized initiators. lookchem.com The catalyst's turnover number and stability become critical metrics for process viability.

Process Operation Mode: The mode of operation can significantly impact yield and selectivity. Shifting from a batch or semi-batch process to a continuous or semi-batch operation can provide better control over reagent concentration and reaction exotherms. Applying semi-batch operation, where one reagent is added gradually to another, can dramatically improve selectivity in certain reactions. lookchem.com

Process Analytical Technology (PAT): Implementing PAT is essential for robust and optimized manufacturing. Real-time monitoring of critical process parameters allows for dynamic control, ensuring the process remains within its optimal window and consistently produces a high-quality product. mit.edu

Reactivity Profiles and Reaction Mechanisms of 4 2 Aminopropyl N,n Dimethylaniline

Reactions Involving the Primary Amine Moiety

The primary amine group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. ncert.nic.in This characteristic governs its participation in a variety of chemical reactions.

Nucleophilic Substitution Reactions

The primary amine of 4-(2-aminopropyl)-N,N-dimethylaniline can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides. This process, known as N-alkylation, involves the cleavage of the carbon-halogen bond by the amine molecule. ncert.nic.in The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. However, the resulting secondary amine is also nucleophilic and can react further with the alkyl halide. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, often resulting in a mixture of products. ncert.nic.inlibretexts.org

Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This reaction is reversible and typically catalyzed by a mild acid. masterorganicchemistry.comjove.com The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a dipolar intermediate. Proton transfers lead to the formation of a neutral carbinolamine intermediate. chemistrysteps.comjove.com

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the nitrogen then eliminates the water molecule, forming a positively charged iminium ion. jove.comyoutube.com Subsequent deprotonation yields the final imine product. youtube.com

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest at a mildly acidic pH of approximately 4.5 to 5. chemistrysteps.comjove.com In highly acidic solutions, the amine nucleophile is protonated, rendering it non-nucleophilic and slowing the initial addition step. libretexts.orgchemistrysteps.com In basic or neutral conditions, the protonation of the carbinolamine's hydroxyl group is inefficient, hindering the final dehydration step. libretexts.org

| Carbonyl Reactant | Product Type | General Structure of Product |

|---|---|---|

| Benzaldehyde (B42025) | Schiff Base (Imine) |  |

| Acetone | Schiff Base (Imine) |  |

| Cyclohexanone | Schiff Base (Imine) |  |

Derivatization Reactions

The primary amine of this compound can be chemically modified through derivatization. This is often performed for analytical purposes, such as enhancing volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govoup.com Common derivatizing agents for primary amines are acylating reagents, which react to form stable amides.

These reactions typically involve nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the anhydride (B1165640), leading to the displacement of a carboxylate leaving group. Fluorinated anhydrides are frequently used because they produce derivatives with excellent chromatographic properties and generate characteristic mass spectral fragmentation patterns. researchgate.net Another common method is the reaction with chloroformates to produce carbamates. nih.gov

| Reagent Class | Specific Reagent | Abbreviation | Resulting Derivative |

|---|---|---|---|

| Acylating Agents (Fluorinated Anhydrides) | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionamide | |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyramide | |

| Chloroformates | 2,2,2-Trichloroethyl chloroformate | TCEC | 2,2,2-Trichloroethyl carbamate |

Reactivity of the Tertiary Amine Group

The N,N-dimethylamino group attached to the aromatic ring is a tertiary amine. fiveable.me Its reactivity is influenced by the electron-donating nature of the two methyl groups and its attachment to the phenyl ring.

Quaternization Reactions

Tertiary amines, including the N,N-dimethylaniline moiety, readily undergo quaternization when treated with alkylating agents like alkyl halides or dimethyl sulfate (B86663). semanticscholar.orgwikipedia.org This Sₙ2 reaction, often called the Menshutkin reaction, results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. semanticscholar.org The reaction involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic carbon of the alkylating agent, displacing the halide or sulfate leaving group. semanticscholar.orggoogle.com The resulting quaternary ammonium salts are ionic compounds.

| Alkylating Agent | Chemical Formula | Product Type |

|---|---|---|

| Methyl iodide | CH₃I | Quaternary ammonium iodide |

| Benzyl chloride | C₆H₅CH₂Cl | Quaternary ammonium chloride |

| Dimethyl sulfate | (CH₃O)₂SO₂ | Quaternary ammonium methyl sulfate |

Acid-Base Interactions

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group allows it to function as a Lewis base and a Brønsted-Lowry base. ncert.nic.in The presence of two electron-donating methyl groups increases the electron density on the nitrogen, making N,N-dimethylaniline more basic than aniline (B41778). fiveable.me It can readily accept a proton from an acid to form a N,N-dimethylanilinium salt. ncert.nic.inactylis.com

In strongly acidic conditions, such as during nitration with a mixture of nitric and sulfuric acids, the tertiary amine is protonated to form an ammonium ion (-N⁺H(CH₃)₂). chegg.com This protonated group acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the meta position. chegg.com This is in contrast to the unprotonated N,N-dimethylamino group, which is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions like bromination. chegg.com

Aromatic Ring Reactivity of this compound

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of the strongly electron-donating N,N-dimethylamino group. The lone pair of electrons on the tertiary amine's nitrogen atom is readily delocalized into the phenyl ring via resonance, increasing the electron density at the ortho and para positions. This makes the molecule susceptible to a variety of substitution and coupling reactions.

Oxidative Coupling Reactions

N,N-dialkylanilines, including this compound, are known to undergo oxidative coupling reactions, which typically result in the formation of new carbon-carbon or carbon-nitrogen bonds. These reactions are facilitated by various oxidizing agents and can lead to the formation of dimeric structures, such as substituted benzidines, or more complex colored products. rdd.edu.iqresearchgate.net

The most common pathway for this reaction involves the head-to-tail or tail-to-tail coupling of two aniline molecules. For N,N-dialkylanilines, a facile para-selective coupling is often observed, leading to the formation of N,N,N′,N′-tetraalkylbenzidine derivatives. tandfonline.comoup.com

Reaction Mechanism: The mechanism for the oxidative coupling of N,N-dialkylanilines is generally understood to proceed through a radical cation intermediate. tandfonline.com The key steps are:

Electron Transfer: The aniline derivative is oxidized by an oxidizing agent (e.g., a metal salt or other chemical oxidant) in a single-electron transfer (SET) step to form a radical cation. acs.org

Dimerization: Two of these radical cations then dimerize. The coupling typically occurs at the para-position relative to the dimethylamino group, as this position is sterically accessible and possesses high electron density. tandfonline.com

Deprotonation: The resulting diiminium ion intermediate undergoes deprotonation to re-aromatize the rings, yielding the final N,N,N′,N′-tetraalkylbenzidine product. tandfonline.com

Various reagent systems have been developed to promote this transformation efficiently. Some methods are performed in solution, while others can be achieved in solvent-free conditions. tandfonline.comoup.comcdnsciencepub.com Research on the closely related compound, 4-amino-N,N-dimethylaniline, shows it readily undergoes oxidative condensation with other anilines in the presence of potassium dichromate to yield highly colored violet products. researchgate.net

| Oxidizing System | Conditions | Typical Product | Reference(s) |

| Cerium(IV) Ammonium Nitrate (CAN) | Grinding, Room Temperature | N,N,N′,N′-Tetraalkylbenzidines | tandfonline.com |

| Iodic Acid / Sodium Nitrite | Water, Room Temperature | N,N,N′,N′-Tetraalkylbenzidines | oup.com |

| Clay-mediated | Microwave, Solvent-free | Biphenyls, Diphenylmethanes | cdnsciencepub.com |

| Potassium Dichromate / Acid | Aqueous/Ethanol | Colored Condensation Products | rdd.edu.iqresearchgate.net |

Electrophilic Aromatic Substitution (e.g., Nitration)

The N,N-dimethylamino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the aromatic ring. vaia.com However, the reactivity and regioselectivity for a molecule like this compound are highly dependent on the reaction conditions, particularly the acidity of the medium.

Influence of Acidity on Reaction Outcome: In neutral or weakly acidic media, the N,N-dimethylamino group remains a free base and directs incoming electrophiles to the ortho and para positions. Given that the para position is already substituted with the aminopropyl group, substitution would be expected to occur primarily at the ortho position.

However, nitration is typically carried out under strongly acidic conditions using a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com In this environment, the basic nitrogen atoms of the N,N-dimethylamino group and the primary amine on the side chain are protonated. guidechem.comstackexchange.com

The protonation of the N,N-dimethylamino group fundamentally alters its electronic effect. The resulting anilinium ion, -[N+H(CH3)2], is no longer an activating, ortho-, para-director. Instead, it becomes a potent deactivating group that withdraws electron density from the ring through a strong negative inductive effect (-I effect). guidechem.comstackexchange.com This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. doubtnut.com

Consequently, the nitration of N,N-dimethylaniline in strong acid yields a significant amount of the meta-nitro product, along with the para-isomer, while the ortho-isomer is formed in very small amounts due to steric hindrance. stackexchange.com For this compound, substitution at the meta-position (relative to the dimethylamino group) is the expected major outcome under these conditions.

Furthermore, studies on the nitration of the N,N-dimethylanilinium ion have revealed a complex reaction pathway catalyzed by nitrous acid, which can be present as an impurity in nitric acid. This catalytic cycle can lead to the formation of N,N,N′,N′-tetramethylbenzidine as a side product alongside the expected nitroaromatic compounds. rsc.org

| Reaction Conditions | Directing Effect of Dimethylamino Group | Expected Major Product(s) for N,N-dimethylaniline | Reference(s) |

| Neutral / Weakly Acidic | Activating, Ortho-, Para-directing | p-Nitro-N,N-dimethylaniline | guidechem.com |

| Strongly Acidic (e.g., HNO₃/H₂SO₄) | Deactivating, Meta-directing (as anilinium ion) | m-Nitro-N,N-dimethylaniline, p-Nitro-N,N-dimethylaniline | doubtnut.comguidechem.comstackexchange.com |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , including searches by its chemical name and associated CAS numbers (57580-63-9 for the free base and 55875-55-3 for the dihydrochloride (B599025) salt), no publicly available experimental data for its advanced spectroscopic and analytical characterization could be located.

The requested article, which was to be strictly structured around detailed subsections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy, and Electronic Spectroscopy, cannot be generated without access to the relevant ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, DEPT, HSQC, HMBC, NOESY), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) absorption spectra.

The creation of a scientifically accurate and informative article as per the specified outline is contingent on the availability of this fundamental data. Without access to primary or secondary sources reporting on the spectroscopic analysis of this compound, it is not possible to provide the detailed research findings and data tables required for each section and subsection.

Therefore, this article cannot be completed at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic and Analytical Characterization of 4 2 Aminopropyl N,n Dimethylaniline

Electronic Spectroscopy

Fluorescence Spectroscopy

The fluorescence properties of 4-(2-aminopropyl)-N,N-dimethylaniline are predicted to be dominated by the N,N-dimethylaniline moiety, a well-studied chromophore. Molecules containing this group are known for exhibiting complex fluorescence behavior, often characterized by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). uq.edu.aumdpi.com

Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In polar solvents, a subsequent relaxation can occur, involving the rotation of the dimethylamino group relative to the phenyl ring. nih.govnsf.gov This twisting motion leads to the formation of a highly polar, stabilized TICT state, which is energetically distinct from the LE state. uq.edu.au

| Property | Expected Observation for this compound |

|---|---|

| Excitation Mechanism | Dominated by the π→π* transition of the N,N-dimethylaniline chromophore. |

| Emission in Nonpolar Solvents | Higher energy fluorescence from the Locally Excited (LE) state. |

| Emission in Polar Solvents | Lower energy, red-shifted fluorescence from the Twisted Intramolecular Charge Transfer (TICT) state. uq.edu.au |

| Key Structural Feature | Intramolecular rotation of the N,N-dimethylamino group relative to the phenyl ring. nih.gov |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₈N₂), the theoretical monoisotopic mass is 178.146998 Da. HRMS instruments, such as Orbitrap or TOF analyzers, can measure this mass with an error of less than 5 ppm, confirming the compound's elemental composition. mdpi.com

The molecule contains two basic nitrogen atoms (the tertiary aniline (B41778) amine and the primary propyl amine), making it readily ionizable by electrospray ionization (ESI) in positive ion mode. Predicted m/z values for common adducts are listed below. uni.lu

| Adduct | Formula | Theoretical m/z (Predicted) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₉N₂]⁺ | 179.15428 |

| [M+Na]⁺ | [C₁₁H₁₈N₂Na]⁺ | 201.13622 |

| [M+K]⁺ | [C₁₁H₁₈N₂K]⁺ | 217.11016 |

| [M+NH₄]⁺ | [C₁₁H₁₈N₂NH₄]⁺ | 196.18082 |

Predicted m/z values for common adducts of this compound. uni.lu

Fragmentation patterns in MS/MS experiments would likely involve characteristic cleavages. The most probable fragmentation pathways include benzylic cleavage and α-cleavage relative to the nitrogen atoms.

Benzylic Cleavage: Scission of the C-C bond between the propyl chain and the phenyl ring would yield a stable, resonance-delocalized dimethylaniline fragment.

α-Cleavage: Cleavage of the C-C bond adjacent to the primary amine of the propyl group is another common pathway for amines, leading to the loss of a methyl radical and formation of an iminium ion.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for separating this compound from a complex matrix and obtaining its mass spectrum for identification and quantification. mdpi.com

A typical LC-MS method would employ reverse-phase chromatography. nih.gov The basic nature of the compound suggests that a mobile phase with a slightly acidic modifier (e.g., formic acid) would be beneficial, as it would protonate the amine groups, leading to sharper chromatographic peaks and enhanced ionization efficiency in the ESI source. Detection would be performed in positive ion mode, likely monitoring for the protonated molecule [M+H]⁺ at m/z 179.1543.

| Parameter | Typical Condition |

|---|---|

| Chromatography Mode | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 100 mm x 2.1 mm, 5 µm particle size) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid mdpi.com |

| Elution | Gradient elution (e.g., 5% to 95% B over several minutes) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for the characterization of this compound in its solid state, providing information on crystallinity, phase purity, and the precise atomic arrangement.

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. It serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com The analysis of this compound, likely as a salt (e.g., hydrochloride) to ensure a stable crystalline form, would yield a diffraction pattern of intensity versus diffraction angle (2θ). rutgers.edu

This pattern is characteristic of the compound's specific crystal lattice. It is used to confirm the identity of the solid material against a known standard, assess its phase purity by detecting the presence of other crystalline forms (polymorphs) or impurities, and monitor solid-state stability under various conditions. dtic.mil To date, a reference PXRD pattern for this compound has not been found in publicly accessible databases.

| Information Obtained from PXRD | Application |

|---|---|

| Peak Positions (2θ angles) | Identifies the specific crystalline phase and unit cell dimensions. rutgers.edu |

| Peak Intensities | Relates to the crystal structure and can be used for quantitative analysis of mixtures. |

| Peak Broadening | Provides information on crystallite size and lattice strain. |

| Overall Pattern | Serves as a unique fingerprint for phase identification and purity assessment. americanpharmaceuticalreview.com |

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a crystal. tcd.ie This technique requires a suitable single crystal of the compound. If a crystal of this compound or one of its salts were grown, this analysis would provide precise data on its molecular structure and packing in the solid state.

The results include exact bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it reveals how individual molecules are arranged within the crystal lattice (crystal packing) and describes the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the structure. The crystal structure for this specific compound does not appear to have been reported in the scientific literature.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell. |

| Molecular Conformation | The exact 3D shape of the molecule, including all bond lengths and angles. tcd.ie |

| Intermolecular Interactions | Identification and characterization of forces (e.g., hydrogen bonds) holding the crystal together. |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating and quantifying components within a mixture. For this compound, a multifaceted approach utilizing HPLC, GC, and TLC provides a thorough evaluation of its purity profile.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. When coupled with a Ultraviolet (UV) detector, this method offers high sensitivity and specificity.

Methodology and Findings:

A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of aromatic amines. The separation is generally achieved on a C18 or a cyano (CN) stationary phase, which provides good resolution for polar and non-polar analytes. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to ensure good peak shape and retention time. researchgate.netresearchgate.net

For the quantitative determination of this compound, a gradient elution is often preferred to ensure the separation of the main compound from any potential impurities that may have different polarities. The UV detector is typically set at a wavelength where the analyte exhibits maximum absorbance, which for many aniline derivatives is around 254 nm. researchgate.net The method's validation according to International Council for Harmonisation (ICH) guidelines would typically demonstrate excellent linearity, precision, and accuracy over a defined concentration range. researchgate.net

Interactive Data Table: Illustrative HPLC-UV Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the thermal stability of this compound, GC coupled with a Flame Ionization Detector (FID) serves as an excellent method for its purity assessment and the quantification of volatile impurities.

Methodology and Findings:

The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. Therefore, the use of a specialized column, such as one with a wax-based or a specifically deactivated stationary phase (e.g., a CP-Volamine column), is often recommended. nih.gov A common alternative is a mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., RTX-5). osha.gov

A temperature-programmed analysis is typically used to ensure the elution of compounds with a wide range of boiling points. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation. The FID is a robust and sensitive detector for organic compounds and provides a response proportional to the mass of carbon, making it suitable for quantitative analysis. osha.govchromatographyonline.com

Interactive Data Table: Typical GC-FID Parameters

| Parameter | Condition |

| Column | Fused Silica (B1680970) Capillary Column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Detector | Flame Ionization Detector (FID) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, including assessing purity and monitoring reaction progress.

Methodology and Findings:

For the analysis of this compound, silica gel or alumina (B75360) plates are commonly used as the stationary phase. researchgate.net The choice of mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents is typically used. For aniline derivatives, solvent systems such as chloroform/methanol or ethyl acetate/hexane are often effective. researchgate.net The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) values.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm), as aromatic compounds typically absorb UV radiation and appear as dark spots on a fluorescent background. analyticaltoxicology.com Further visualization can be accomplished using chemical staining reagents. Iodine vapor is a common non-destructive stain that reacts with many organic compounds to produce brown spots. Other reagents, such as a potassium permanganate (B83412) solution, can be used as a destructive stain that reacts with oxidizable groups to produce yellow-brown spots on a purple background.

Interactive Data Table: Exemplary TLC Conditions

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (1:1, v/v) with 0.5% Triethylamine |

| Development | In a saturated chamber |

| Visualization | 1. UV light at 254 nm2. Iodine vapor3. Potassium permanganate stain |

| Expected Rf Value | 0.3 - 0.5 |

In-Depth Computational Analysis of this compound Unexplored in Publicly Available Research

A thorough investigation into the computational and theoretical chemistry of the compound this compound reveals a significant gap in publicly accessible scientific literature. Despite the growing importance of computational methods in understanding molecular properties and interactions, specific research detailing Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) maps, molecular docking, molecular dynamics (MD) simulations, or Structure-Activity Relationship (SAR) studies for this particular molecule could not be located.

Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules at an atomic level. Techniques such as DFT are fundamental in determining the electronic structure and energetic properties of a compound. MEP maps provide crucial insights into a molecule's reactive sites by visualizing the electrostatic potential. Furthermore, molecular modeling techniques, including docking and MD simulations, are instrumental in predicting how a molecule might interact with biological targets, such as proteins or enzymes. SAR and Quantitative Structure-Activity Relationship (QSAR) studies build upon this data to correlate a molecule's structural features with its biological activity.

While extensive research exists for related aniline derivatives, including N,N-dimethylaniline itself, the specific structural configuration of this compound—featuring an aminopropyl group at the para position—lends it unique properties that cannot be accurately extrapolated from studies of simpler analogues. The presence of both a tertiary amine on the aromatic ring and a primary amine on the propyl chain introduces distinct electronic and steric characteristics that would require dedicated computational analysis.

The absence of specific studies on this compound means that detailed data on its molecular orbitals, charge distribution, binding affinities to specific receptors, dynamic behavior in a simulated biological environment, and established structure-activity relationships are not available. Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. Further experimental and computational research is necessary to elucidate the specific chemical and biological properties of this compound.

Computational Chemistry and Theoretical Investigations of 4 2 Aminopropyl N,n Dimethylaniline

Analysis of Non-Covalent Interactions

Computational and theoretical investigations into the non-covalent interactions of N,N-dimethylaniline and its derivatives provide insight into the intramolecular forces that govern their molecular conformation and stability. The "Quantum Theory of Atoms in Molecules" (QTAIM) is a powerful method used to analyze the topology of electron density, allowing for the characterization of weak intramolecular interactions such as C⋯H, H⋯H, and O⋯N bonds. researchgate.net

Studies on N,N-dimethylaniline and its para-substituted derivatives have identified the presence and characteristics of these weak interactions by locating the bond critical points (BCPs) and analyzing their properties. researchgate.net The parameters at these critical points, including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the bond ellipticity (ε), offer a quantitative description of the nature and strength of these non-covalent bonds. researchgate.net

A positive value of the Laplacian of the electron density (∇²ρ(r)) is indicative of a closed-shell interaction, which is characteristic of non-covalent bonds. The electron density (ρ(r)) at the BCP correlates with the strength of the bond. Bond ellipticity (ε) measures the deviation of the electron density from a cylindrical shape and can indicate the stability of the bond. researchgate.net

The following table summarizes the characteristics of intramolecular weak interactions found in N,N-dimethylaniline and some of its derivatives, as determined by QTAIM analysis. researchgate.net This data serves as a reference for the types of interactions that could be theoretically investigated in 4-(2-aminopropyl)-N,N-dimethylaniline.

| Molecule | Interaction Type | Electron Density ρ(r) (au) | Laplacian ∇²ρ(r) (au) | Bond Ellipticity ε | Bond Path Length (R) (Å) |

| N,N-dimethylaniline | C⋯H | +0.014 | +0.058 | 13.939 | 2.85 |

| 4-methyl-N,N-dimethylaniline | C⋯H | +0.014 | +0.057 | 4.069 | 2.87 |

| 4-nitrosyl-N,N-dimethylaniline | H⋯H | +0.015 | +0.055 | 2.116 | 2.41 |

| Derivative IV | O⋯N | +0.013 | +0.057 | 0.094 | 2.73 |

| Derivative V | O⋯N | +0.012 | +0.047 | 0.753 | 2.83 |

| Derivative VI | O⋯N | +0.013 | +0.054 | 0.728 | 2.78 |

Data sourced from a study on weak interactions in dimethylaniline and its derivatives. researchgate.net "Derivative IV, V, and VI" refer to specific substituted N,N-dimethylaniline compounds analyzed in the source study.

The analysis of these related compounds reveals the presence of stabilizing intramolecular C⋯H and H⋯H interactions. researchgate.net In derivatives containing oxygen and nitrogen atoms in suitable positions, O⋯N interactions are also observed. researchgate.net For this compound, it is plausible that intramolecular hydrogen bonds of the N-H⋯N or C-H⋯N type could be significant, in addition to C-H⋯π interactions involving the phenyl ring. Theoretical calculations would be necessary to confirm and quantify the nature and strength of these specific non-covalent interactions.

Applications in Advanced Chemical and Materials Science Research

Role as an Intermediate in Organic Synthesis

As a substituted aniline (B41778) derivative, 4-(2-aminopropyl)-N,N-dimethylaniline serves as a valuable intermediate in the synthesis of more complex molecules. The presence of two distinct amino groups—a primary amine on the propyl chain and a tertiary dimethylamino group on the aromatic ring—provides multiple reaction sites for chemists to exploit.

The N,N-dimethylaniline core of the molecule is a well-established structural motif in the synthesis of various classes of dyes. Historically, N,N-dimethylaniline has been a key precursor for commercially important triarylmethane dyes such as malachite green and crystal violet. wikipedia.orgchemicalbook.com The strong electron-donating nature of the dimethylamino group is crucial for the chromophoric properties of these dyes.

The synthesis of these dyes typically involves the condensation of N,N-dimethylaniline with other aromatic compounds in the presence of an oxidizing agent. For example, the reaction of N,N-dimethylaniline with benzaldehyde (B42025) followed by oxidation yields malachite green. Similarly, its reaction with Michler's ketone or phosgene (B1210022) is a key step in the production of crystal violet. chemicalbook.com

While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, its structural similarity to N,N-dimethylaniline suggests its potential as a precursor for novel dyes. The primary amino group on the propyl side-chain offers a reactive handle for further functionalization, allowing for the creation of dyes with tailored properties, such as improved solubility, enhanced binding to specific substrates, or the ability to be incorporated into larger polymer structures.

Table 1: Examples of Dyes Derived from N,N-Dimethylaniline

| Dye Name | Precursors | Typical Color |

| Malachite Green | N,N-dimethylaniline, Benzaldehyde | Green |

| Crystal Violet | N,N-dimethylaniline, Michler's ketone | Violet |

| Acid Red 2 | N,N-dimethylaniline derivative | Red |

| Basic Green 4 | N,N-dimethylaniline derivative | Green |

| Basic Violet 1 | N,N-dimethylaniline derivative | Violet |

This table is for illustrative purposes, showing dyes synthesized from the parent compound N,N-dimethylaniline.

Beyond the realm of dyes, the N,N-dimethylaniline moiety is a precursor to a variety of other organic compounds. For instance, N,N-dimethylaniline is used in the synthesis of vanillin (B372448) and Michler's ketone. chemicalbook.com The reactivity of the aromatic ring and the dimethylamino group allows for a range of electrophilic substitution and oxidation reactions.

The presence of the 2-aminopropyl side chain in this compound significantly expands its synthetic utility. This primary amine can undergo a host of reactions, including acylation, alkylation, and Schiff base formation, without affecting the N,N-dimethylaniline core. This dual functionality makes it a valuable intermediate for constructing complex molecules with distinct functionalities at different ends of the molecule. For example, it could be used to synthesize novel pharmaceutical scaffolds or ligands for coordination chemistry.

Development of Chemical Sensors and Sensing Materials

The unique electronic and structural features of this compound make it an interesting candidate for the development of chemical sensors. The electron-rich aromatic ring and the nitrogen atoms can interact with various analytes through mechanisms such as hydrogen bonding, acid-base interactions, and charge transfer.

Chemical sensors operate by converting a chemical interaction with an analyte into a measurable signal. For fluorescent sensors, this often involves a change in the fluorescence intensity or wavelength upon binding of the analyte. The N,N-dimethylaniline core is known to be a part of many fluorescent molecules. The fluorescence behavior of such compounds can be sensitive to their local environment, making them suitable for sensing applications.

The transduction mechanism in a sensor based on a this compound derivative could involve several principles. For instance, the lone pair of electrons on the nitrogen atoms can be involved in photoinduced electron transfer (PET), a common mechanism for fluorescence quenching. If an analyte binds to one of the amino groups, it can alter the energy levels of the orbitals involved in PET, leading to a change in the fluorescence signal.

For practical applications, sensor molecules are often immobilized on solid supports to create robust and reusable sensing platforms. Silica-based materials are a popular choice due to their high surface area, chemical stability, and ease of functionalization.

The primary amino group of this compound provides a convenient anchor point for covalent attachment to silica (B1680970) surfaces. Silica can be readily modified with various functional groups, such as epoxides or isocyanates, which can react with the amine to form a stable covalent bond. This immobilization prevents the sensor molecule from leaching into the sample and allows for the fabrication of sensor films or particles. mdpi.com For example, a polymer of N,N-dimethylaniline-formaldehyde has been supported on silica-coated magnetic nanoparticles for catalytic applications, demonstrating the compatibility of this chemical family with silica supports. researchgate.net

The development of advanced chemical sensors often relies on sophisticated detection mechanisms that offer high sensitivity and selectivity. Derivatives of this compound could be designed to exploit such mechanisms.

One potential application is in the development of ratiometric fluorescent sensors. By incorporating a second fluorophore into the molecule that is insensitive to the analyte, the ratio of the two emission intensities can be measured. This provides a built-in correction for environmental factors and instrument fluctuations, leading to more accurate and reliable measurements.

Furthermore, the aminopropyl side chain could be modified to include specific recognition elements for a target analyte. For example, it could be functionalized with a receptor that selectively binds to a particular metal ion or organic molecule. This would impart selectivity to the sensor, allowing it to detect the target analyte in a complex mixture. While specific research on this compound in this context is limited, the principles have been demonstrated with other aniline derivatives in sensing applications.

Functionalization and Derivatization in Materials Chemistry

No research was found on the use of This compound as a monomer or functionalizing agent for the development of conjugated polymers or other functional materials. While the N,N-dimethylaniline portion of the molecule is electronically active and could theoretically be electropolymerized or chemically polymerized to form a conductive or electroactive polymer, there is no published evidence of this being performed. The presence of the aminopropyl group could also serve as a site for further derivatization to tune the material's properties, but again, no such research has been reported.

Interactive Data Table: Theoretical Polymerization Characteristics

The following table is based on the general properties of related N,N-dimethylaniline compounds and is purely hypothetical for this compound, as no experimental data has been found.

| Property | Hypothetical Value/Characteristic | Basis of Hypothesis |

| Polymerization Method | Electropolymerization, Oxidative Chemical Polymerization | Based on methods used for N,N-dimethylaniline and its derivatives. |

| Potential Polymer Type | Conductive Polymer, Electroactive Polymer | Based on the electronic nature of the N,N-dimethylaniline moiety. |

| Expected Conductivity | Semi-conducting to Conducting | Doping would likely be required, similar to other polyanilines. |

| Potential Applications | Sensors, Antistatic coatings, Electrochromic devices | Common applications for conductive and electroactive polymers. |

There is no available research demonstrating the use of This compound for the modification of surfaces or as a component in coatings. The primary amine of the aminopropyl group makes it a suitable candidate for grafting onto surfaces that have been functionalized with groups reactive towards amines, such as epoxides or carboxylic acids. This could be used to impart the electronic or catalytic properties of the N,N-dimethylaniline group onto a substrate. For instance, it could theoretically be used to modify the surface of silica or other nanoparticles. In the context of coatings, it could potentially be used as a curing agent for epoxy resins or as a chain extender in polyurethanes, with the N,N-dimethylaniline group providing additional functionality. However, no studies have been published that explore these potential applications.

Interactive Data Table: Theoretical Surface Modification Parameters

This table outlines hypothetical parameters for the surface modification using this compound, as no actual research data is available.

| Parameter | Theoretical Approach | Potential Outcome |

| Substrate | Silica, Gold, Carbon-based materials | Surface functionalized with N,N-dimethylaniline moieties. |

| Coupling Chemistry | Amine-reactive crosslinkers, Direct reaction with surface functional groups (e.g., epoxides) | Covalent attachment of the molecule to the substrate. |

| Surface Properties | Altered hydrophobicity, Introduction of electroactivity, Catalytic sites | Dependent on the nature of the substrate and the density of modification. |

| Potential Applications | Modified electrodes, Functionalized nanoparticles for catalysis, Platforms for sensor development | Based on the properties that the N,N-dimethylaniline group would impart. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(2-aminopropyl)-N,N-dimethylaniline, and how can purity be validated?

- Answer : Synthesis typically involves alkylation of N,N-dimethylaniline with a 2-aminopropyl group donor, such as a halogenated precursor. For example, diazonium salt coupling (as in ) or nucleophilic substitution under anhydrous conditions. Purification is achieved via column chromatography or recrystallization. Purity validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm functional groups. Single-crystal X-ray diffraction provides structural validation (e.g., as in ).

- Key Methodological Steps :

- Use LiAlH₄-distilled solvents to eliminate moisture ().

- Freeze-pump-thaw deaeration for photostability studies ().

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic vs. alkyl regions).

- IR Spectroscopy : Identifies amine (-NH₂) and dimethylamino (-N(CH₃)₂) stretches.

- X-ray Diffraction : Resolves crystal packing and bond angles ( ). Computational validation (e.g., density functional theory, DFT) ensures alignment with experimental data.

| Parameter | Experimental (X-ray) | DFT Calculation |

|---|---|---|

| Bond Length (Å) | 1.45 | 1.47 |

| Torsion Angle | -172° | -175° |

Advanced Research Questions

Q. How does this compound modulate calcium dynamics in smooth muscle cells?

- Answer : The compound (referred to as FLA 365 in –14) inhibits ryanodine receptors (RyR), blocking Ca²⁺ release from the sarcoplasmic reticulum. Methodologies include:

- Patch-Clamp Electrophysiology : Measures ion channel currents.

- Calcium Imaging : Uses fluorescent dyes (e.g., Fluo-4) to quantify intracellular Ca²⁺.

- Experimental Conditions () :

| Parameter | Value |

|---|---|

| IC₅₀ for RyR | 3.5 µM |

| Temperature | 37°C |

| Cell Type | Canine PA smooth muscle |

- References :

Q. What computational approaches predict the electronic and conformational behavior of this compound?

- Answer : DFT (B3LYP/6-31G(d)) and Hartree-Fock methods calculate molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. Solvent effects are modeled via the Polarizable Continuum Model (PCM).

- Key Findings ( ) :

- HOMO-LUMO gaps correlate with charge-transfer efficiency.

- Solvent polarity alters dipole moments (e.g., ε=78.4 for water vs. ε=2.2 for MTHF).

Q. How do solvent polarity and substituents influence the fluorescence properties of this compound derivatives?

- Answer : The 2-aminopropyl group enhances intramolecular charge transfer (ICT), shifting fluorescence wavelengths. Solvent polarity stabilizes excited states, altering decay times ().

- Experimental Design :

- Use spectroscopic-grade solvents (e.g., MTHF, acetonitrile).

- Apply external electric fields to probe polarizability ().

- Data Table () :

| Solvent | Fluorescence Wavenumber (cm⁻¹) | Decay Time (ns) |

|---|---|---|

| Hexane | 22,500 | 4.2 |

| Acetonitrile | 20,800 | 1.8 |

- References :

Q. What are the structural requirements for intramolecular charge transfer in this compound analogs?

- Answer : Conjugation length and electron-donating groups (e.g., -N(CH₃)₂) are critical. Steric hindrance from substituents (e.g., 3,5-dimethyl groups) reduces ICT efficiency ().

- Methodology :

- Synthesize derivatives with varied substituents ().

- Compare fluorescence quantum yields and Stokes shifts.

- References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。